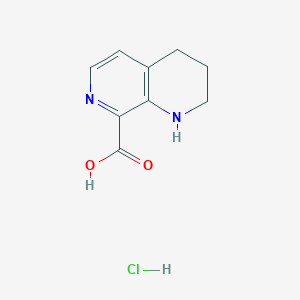

1,2,3,4-四氢-1,7-萘啶-8-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

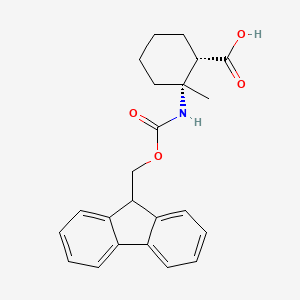

The compound "1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride" is a derivative within the naphthyridine family, which is a class of compounds known for their potential biological activities. The papers provided discuss various naphthyridine derivatives and their synthesis, structural analysis, and potential applications, particularly in the field of antibacterial agents.

Synthesis Analysis

The synthesis of naphthyridine derivatives is a multi-step process involving condensation, elimination, addition, protection, and deprotection reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine was achieved from 2-methylpyrazine through a six-step reaction sequence, yielding a total of 47.3% . This process included steps such as condensation, elimination, addition of a double bond with an amine, protection of the amino group, cyclic addition/exclusion, and removal of the protection group. The structure of the synthesized compound was confirmed using various analytical techniques, including 1H-NMR, 13C-NMR, elemental analysis, and mass spectrometry (MS) .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be functionalized at various positions to yield different derivatives. For example, the paper discussing the hydrothermal synthesis of a compound related to the naphthyridine family describes the cocrystallization of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-anhydride with 4,4′-bipyridine (bpy) molecules . The crystal packing of this compound is stabilized by intermolecular O—H∙∙∙N and C—H∙∙∙O hydrogen bonds and π–π stacking interactions, with centroid–centroid distances of 3.5846 (9) Å .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives can be inferred from their interactions with other molecules and their potential to undergo various chemical reactions. In the context of antibacterial activity, certain naphthyridine derivatives, such as the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, have shown efficacy against E. coli and other gram-negative bacteria . These compounds appear to operate through a pro-drug mechanism, as they did not exhibit in vitro activity, suggesting that they undergo chemical transformations within the biological system to exert their antibacterial effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are closely related to their molecular structure and the nature of their substituents. While the papers provided do not directly discuss the physical and chemical properties of "1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride," it can be extrapolated that properties such as solubility, melting point, and stability would be influenced by the presence of functional groups and the overall molecular conformation. The intermolecular interactions, such as hydrogen bonding and π–π stacking, observed in related compounds suggest that these derivatives may have unique solid-state properties that could affect their solubility and crystallinity .

科学研究应用

抗菌特性

- 合成和抗菌评价:Santilli 等人 (1975) 的一项研究合成了 1,2,3,4-四氢-1,7-萘啶-8-羧酸的衍生物,并在小鼠模型中评估了它们对细菌感染(特别是革兰氏阴性菌)的疗效 (Santilli, Scotese, & Yurchenco, 1975).

- 对映体合成以增强抗菌活性:Rosen 等人 (1988) 开发了 1,2,3,4-四氢-1,7-萘啶-8-羧酸衍生物的对映体的不对称合成,注意到显着的抗菌活性,尤其对厌氧菌 (Rosen 等人,1988).

化学合成和反应性

- 衍生物合成用于化学研究:Messinger 和 Meyer-Barrientos (1981) 描述了 1,2,3,4-四氢-1,7-萘啶衍生物的合成,用于进一步的化学研究 (Messinger & Meyer-Barrientos, 1981).

- 羧酸中的保护基团:Slade 等人 (1999) 探讨了使用 1,2,3,4-四氢-1,7-萘啶-8-羧酸作为化学合成中羧酸的选择性保护基团 (Slade, Pringle, & Sumner, 1999).

超分子化学

- 超分子盐的构建:Jin 等人 (2011) 研究了使用 1,2,3,4-四氢-1,7-萘啶-8-羧酸衍生物形成二元超分子有机盐,突出了它们在氢键和弱非共价相互作用中的作用 (Jin 等人,2011).

未来方向

The future directions for the study of “1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride” and other naphthyridine derivatives may include further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in medicinal chemistry .

属性

IUPAC Name |

1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7;/h3,5,10H,1-2,4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUSJXXHXUUODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NC=C2)C(=O)O)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)

![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)